N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is a complex organic compound with significant potential in scientific research. It is characterized by a unique molecular structure that combines various functional groups, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is and has a molecular weight of 344.35 g/mol.
This compound is classified under the category of thiophene derivatives, which are known for their diverse biological activities. It can be sourced from chemical suppliers specializing in research-grade compounds, such as BenchChem, which offers various packaging options for laboratory use.
The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide typically involves multiple steps that include the formation of the tetrazole ring and the subsequent attachment of the thiophene moiety.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can be represented using various structural notations:
C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C(=O)N(N=N3)CC(=O)N
The compound features a thiophene ring linked to a phenyl group, which is further connected to a tetrazole structure, showcasing a rich tapestry of functional groups that contribute to its biological activity.
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions typical for compounds containing amides, thiophenes, and tetrazoles:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is largely dependent on its interaction with biological targets such as enzymes or receptors.
Research into its mechanism often involves biochemical assays to elucidate its specific interactions at the molecular level.
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable applications in laboratory settings.
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide has potential applications in various fields:
As research continues, further applications may emerge based on ongoing studies into its properties and interactions within biological systems.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: